molecular formula C7H9IO2 B3283092 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one CAS No. 76140-13-1

4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

Cat. No.: B3283092
CAS No.: 76140-13-1
M. Wt: 252.05 g/mol
InChI Key: ALVFLEWPYOOJPZ-UHFFFAOYSA-N
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Description

4-Iodo-6-oxabicyclo[321]octan-7-one is a bicyclic organic compound with the molecular formula C7H9IO2 It is characterized by the presence of an iodine atom and an oxabicyclo structure, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one typically involves the iodination of a precursor compound, such as 6-oxabicyclo[3.2.1]octan-7-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the bicyclic structure. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-oxabicyclo[3.2.1]octan-7-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted derivatives, oxo compounds, and deiodinated bicyclic structures, which can be further utilized in various synthetic applications.

Scientific Research Applications

4-Iodo-6-oxabicyclo[3.2.1]octan-7-one has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.

    Material Science: Utilized in the development of novel materials with specific chemical and physical properties.

    Biological Studies: Employed in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one involves its interaction with molecular targets through its iodine atom and bicyclic structure. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to various biological molecules. The oxabicyclo structure provides rigidity and spatial orientation, which is crucial for its interaction with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
  • 4-Chloro-6-oxabicyclo[3.2.1]octan-7-one
  • 4-Fluoro-6-oxabicyclo[3.2.1]octan-7-one

Uniqueness

4-Iodo-6-oxabicyclo[3.2.1]octan-7-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and reactivity compared to its halogenated counterparts. This uniqueness makes it valuable in specific synthetic applications where iodine’s reactivity is advantageous.

Properties

IUPAC Name

4-iodo-6-oxabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVFLEWPYOOJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1C(=O)O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of cyclohex-3-enecarboxylic acid (racemate, 42.0 g, 333 mmol), potassium iodide (72.0 g, 433 mmol) and sodium hydrogencarbonate (36.4 g, 433 mmol) in methylene chloride (750 mL) and water (750 mL) was added iodine (110.0 g, 433 mmol) at an internal temperature of 5° C., and the reaction mixture was stirred at room temperature for 3 hours. After quenched with 1 N aqueous sodium thiosulfate (1500 mL), the resulting mixture was extracted with methylene chloride (1000 mL×2). The combined organic layers were washed with aqueous sodium hydrogencarbonate (1000 mL), water (2000 mL) and brine (1000 mL), dried over anhydrous magnesium sulfate, filtered, then concentrated under reduced pressure. The precipitated crystals were collected by filtration and washed with hexane, followed by drying, to thereby give the title compound (80.2 g, 95%) as a white solid.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
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4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
Reactant of Route 4
4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
Reactant of Route 5
4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
Reactant of Route 6
4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

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